

Application Notes: SYBR® Green II for Staining of Polyacrylamide Gels

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Compound of Interest

Compound Name: Green 2

Cat. No.: B1171643

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Introduction

SYBR® Green II is a highly sensitive fluorescent stain used for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.[1] It is particularly well-suited for analyzing nucleic acids separated on polyacrylamide gels. SYBR® Green II offers a significant improvement in sensitivity over traditional dyes like ethidium bromide, allowing for the detection of picogram quantities of nucleic acids.[2] The dye exhibits a much higher fluorescence quantum yield when bound to RNA (approximately 0.54) compared to its binding with double-stranded DNA (approximately 0.36).[1] This fluorescence quantum yield for the RNA-SYBR® Green II complex is over seven times greater than that of an RNA-ethidium bromide complex.[1][2]

Principle and Advantages

SYBR® Green II operates by intercalating into the nucleic acid structure. Upon binding, its fluorescence is greatly enhanced. The dye possesses a low intrinsic fluorescence, which results in minimal background signal in the gel, thereby eliminating the need for destaining steps that are often required with other stains.[1][2] This streamlined process saves time and reduces hazardous waste. The dye is maximally excited at 497 nm with a secondary excitation peak at 254 nm, and its fluorescence emission is centered at 520 nm.[1][2] This makes it compatible with a wide range of visualization equipment, including standard UV transilluminators (300 nm), epi-illuminators (254 nm), and laser-based gel scanners.[2]

Key advantages over ethidium bromide include:

- Superior Sensitivity: Detects significantly smaller amounts of RNA and ssDNA.[2][3]
- Low Background: No destaining is required, leading to a faster workflow.[1][2]
- Safer Alternative: While it should be handled as a potential mutagen, it has been shown to be less mutagenic than ethidium bromide in Ames testing.[3][4]
- Downstream Compatibility: Staining does not interfere with subsequent applications like Northern blot analysis, provided that 0.1–0.3% SDS is included in prehybridization and hybridization buffers to strip the dye.[1][5]

Applications

SYBR® Green II is ideal for applications requiring the sensitive detection of RNA or ssDNA, such as:

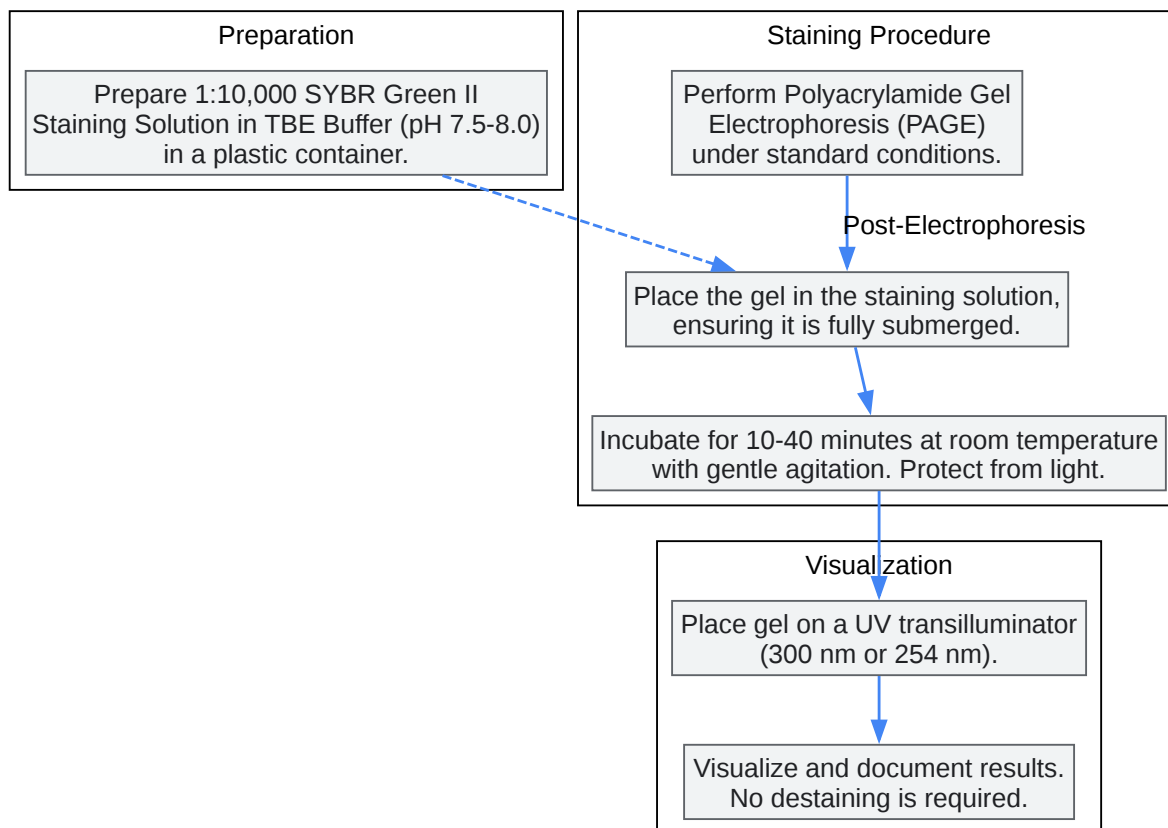
- Analysis of small RNAs (e.g., siRNA, miRNA) on denaturing polyacrylamide gels.[6]
- Single-Strand Conformation Polymorphism (SSCP) analysis.[1][7]
- Visualization of RNA in non-denaturing or denaturing (urea) polyacrylamide gels.[1][2]
- Quantification of RNA from various sources.

Quantitative Data Summary

The following table summarizes key quantitative parameters for using SYBR® Green II stain with polyacrylamide gels.

Parameter	Value / Range	Gel Type	Illumination	Citation
Excitation Wavelengths	Max: 497 nm; Secondary: 254 nm	N/A	N/A	[1][2]
Emission Wavelength	520 nm	N/A	N/A	[1][2]
Detection Limit	~100 pg / band	Non-denaturing PAGE	254 nm epi-illumination	[2]
~500 pg / band	Non-denaturing PAGE	300 nm transillumination	[1][2]	
~1 ng / band	Denaturing (Urea) PAGE	254 nm epi-illumination	[1][2][7]	
~4 ng / band	Denaturing (Urea) PAGE	300 nm transillumination	[1][2][7]	
Stock Concentration	10,000X in DMSO	N/A	N/A	[1]
Working Dilution	1:10,000	Non-denaturing & Denaturing PAGE	N/A	[1][2][5]
Staining Time	10 - 40 minutes	Polyacrylamide Gels	N/A	[1][7]
Staining Buffer pH	Optimal: 7.5 - 8.0	N/A	N/A	[1][2]

Experimental Workflow Diagram



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Caption: Workflow for post-staining polyacrylamide gels with SYBR Green II.

Detailed Experimental Protocol

This protocol describes the post-staining of polyacrylamide gels with SYBR® Green II.

Materials

- SYBR® Green II RNA Gel Stain (10,000X concentrate in DMSO)

- Tris-Borate-EDTA (TBE) buffer (pH 7.5 - 8.0)
- Polyacrylamide gel following electrophoresis
- Plastic staining container with a lid (Note: Avoid glass containers as the dye may adsorb to the surface).[\[1\]](#)[\[7\]](#)[\[8\]](#)
- Orbital shaker
- Protective gloves and lab coat
- UV transilluminator (300 nm) or UV epi-illuminator (254 nm)
- Gel imaging system

Procedure

1. Preparation of Staining Solution a. Allow the vial of 10,000X SYBR® Green II stock solution to warm completely to room temperature.[\[4\]](#) b. Briefly centrifuge the vial to collect the DMSO solution at the bottom.[\[4\]](#) c. In a plastic container, prepare the working staining solution by diluting the 10,000X stock solution 1:10,000 in TBE buffer (pH 7.5-8.0). For example, add 5 µL of 10,000X SYBR® Green II to 50 mL of TBE buffer.[\[1\]](#)[\[2\]](#)[\[5\]](#) d. Mix thoroughly. The staining solution should be protected from light and can be stored at 2-8°C for several weeks or at room temperature for 3-4 days.[\[1\]](#)[\[8\]](#) It may be reused 3-4 times.[\[1\]](#)[\[2\]](#)
2. Staining the Polyacrylamide Gel a. After electrophoresis is complete, carefully remove the polyacrylamide gel from the glass plates. b. Place the gel into the plastic staining container. c. Pour a sufficient volume of the 1X SYBR® Green II staining solution into the container to fully submerge the gel.[\[5\]](#) d. Cover the container with a lid or aluminum foil to protect it from light.[\[1\]](#) e. Place the container on an orbital shaker and agitate gently for 10-40 minutes at room temperature.[\[1\]](#)[\[7\]](#) The optimal time can vary depending on the thickness and percentage of the gel. f. Note: For denaturing urea-polyacrylamide gels, there is no need to wash the gel to remove urea prior to staining.[\[1\]](#)[\[2\]](#)[\[5\]](#)
3. Visualization of Nucleic Acids a. After the incubation period, no destaining is required.[\[1\]](#)[\[2\]](#) b. Carefully remove the gel from the staining solution and place it onto the viewing surface of a UV transilluminator. c. For standard sensitivity, illuminate the gel using 300 nm

transillumination. For the highest sensitivity, use 254 nm epi-illumination.[1][2][8] d. Capture the image using a gel documentation system. For photography, using a SYBR® Green photographic filter is recommended for optimal results.[2]

Safety and Disposal

- SYBR® Green II binds to nucleic acids and should be handled as a potential mutagen. Always wear appropriate personal protective equipment, including gloves and a lab coat.[8]
- The stock solution is dissolved in DMSO, which can facilitate the absorption of substances through the skin. Use caution and wear double gloves when handling the concentrated stock.[2][8]
- Aqueous waste containing the dye should be treated by pouring it through activated charcoal. One gram of activated charcoal can treat approximately 10 liters of staining solution. The charcoal can then be disposed of as solid hazardous waste.[1][2][8]

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